Unique Amino Acid Sequence and Stereochemical Composition
Unguisin B possesses a distinct primary sequence that differentiates it from all other unguisin congeners. The amino acid sequence for Unguisin B is cyclo-(D-Val-D-Ala-D-Trp-GABA-D-Ala-D-Val-L-Leu), whereas its closest analog, Unguisin A, replaces the L-Leu at the C-terminus with L-Phe [1]. Unguisin C and D contain further sequence variations [2]. This sequence difference is a direct result of the biosynthetic pathway and is not a minor impurity [3]. The stereochemistry, determined by Marfey's method, confirms the presence of five D-amino acids and one L-amino acid in Unguisin B [1].
| Evidence Dimension | Amino Acid Sequence |
|---|---|
| Target Compound Data | cyclo-(D-Val-D-Ala-D-Trp-GABA-D-Ala-D-Val-L-Leu) |
| Comparator Or Baseline | Unguisin A: cyclo-(D-Val-D-Ala-D-Trp-GABA-D-Ala-D-Val-L-Phe); Unguisin C: contains L-Ser; Unguisin J: contains D-allo-Ile and L-Val [4] |
| Quantified Difference | Different amino acid at the C-terminal position (Leu vs Phe vs Ser vs Ile/Val) |
| Conditions | Structure elucidation by 2D NMR and Marfey's method for stereochemical assignment [1][4] |
Why This Matters
This sequence difference directly impacts molecular recognition, physicochemical properties, and potential biological activity, making Unguisin B a non-interchangeable research tool.
- [1] Malmstrøm, J. (1999). Unguisins A and B: new cyclic peptides from the marine-derived fungus Emericella unguis. Journal of Natural Products, 62(5), 787-789. View Source
- [2] Malmstrøm, J., Ryager, A., Anthoni, U., & Nielsen, P. H. (2002). Unguisin C, a GABA-containing cyclic peptide from the fungus Emericella unguis. Phytochemistry, 60(8), 869-872. View Source
- [3] Wei, X., et al. (2023). Biosynthetic Characterization, Heterologous Production, and Genomics-Guided Discovery of GABA-Containing Fungal Heptapeptides. Journal of Natural Products, 86(2), 416-422. View Source
- [4] Neupane, S., et al. (2024). Discovery of unguisin J, a new cyclic peptide from Aspergillus heteromorphus CBS 117.55, and phylogeny-based bioinformatic analysis of UngA NRPS domains. Beilstein Journal of Organic Chemistry, 20, 321-330. View Source
